molecular formula C21H19N3O5S2 B2624458 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 892843-89-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2624458
M. Wt: 457.52
InChI Key: YXWQXOAGMFRBMO-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H19N3O5S2 and its molecular weight is 457.52. The purity is usually 95%.
BenchChem offers high-quality N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(N,N-diallylsulfamoyl)benzoic acid, which is synthesized from 4-aminobenzoic acid. The second intermediate is [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole, which is synthesized from 2-aminobenzenethiol and ethylene glycol. These two intermediates are then coupled to form the final product using standard peptide coupling chemistry.

Starting Materials
4-aminobenzoic acid, N,N-diallylamine, thionyl chloride, 2-aminobenzenethiol, ethylene glycol, triethylamine, N,N'-dicyclohexylcarbodiimide, 4-(N,N-diallylsulfamoyl)benzoic acid, [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole

Reaction
Synthesis of 4-(N,N-diallylsulfamoyl)benzoic acid:, - React 4-aminobenzoic acid with N,N-diallylamine in the presence of thionyl chloride to form 4-(N,N-diallylsulfamoyl)benzoic acid., Synthesis of [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole:, - React 2-aminobenzenethiol with ethylene glycol in the presence of triethylamine to form the intermediate 2-(2-hydroxyethoxy)benzenethiol., - Cyclize the intermediate using thionyl chloride to form [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole., Coupling of intermediates to form final product:, - React 4-(N,N-diallylsulfamoyl)benzoic acid with [1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazole in the presence of N,N'-dicyclohexylcarbodiimide to form the final product N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-3-9-24(10-4-2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-11-17-18(29-13-28-17)12-19(16)30-21/h3-8,11-12H,1-2,9-10,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWQXOAGMFRBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide

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